molecular formula C10H22N2O B11963492 N-(8-aminooctyl)acetamide CAS No. 113850-87-6

N-(8-aminooctyl)acetamide

Cat. No.: B11963492
CAS No.: 113850-87-6
M. Wt: 186.29 g/mol
InChI Key: GWPUBAZPNRZCKG-UHFFFAOYSA-N
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Description

N-(8-aminooctyl)acetamide: is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide, where an amino group is attached to an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-aminooctyl)acetamide typically involves the reaction of 8-aminooctylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{8-aminooctylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(8-aminooctyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(8-aminooctyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-aminooctyl)acetamide involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

    N-acetylspermidine: Similar structure but with a spermidine backbone.

    N-acetylputrescine: Similar structure but with a putrescine backbone.

    N-acetylcadaverine: Similar structure but with a cadaverine backbone.

Uniqueness: N-(8-aminooctyl)acetamide is unique due to its specific octyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

113850-87-6

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N-(8-aminooctyl)acetamide

InChI

InChI=1S/C10H22N2O/c1-10(13)12-9-7-5-3-2-4-6-8-11/h2-9,11H2,1H3,(H,12,13)

InChI Key

GWPUBAZPNRZCKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCCN

Origin of Product

United States

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